molecular formula C22H23N3O2 B12129905 3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate

3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate

Cat. No.: B12129905
M. Wt: 361.4 g/mol
InChI Key: PBFNNMBMLJMWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate is a complex organic compound that belongs to the class of indoloquinoxalines. This compound features a unique structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of indole derivatives with quinoxaline precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-methylbutyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate

InChI

InChI=1S/C22H23N3O2/c1-14(2)11-12-27-19(26)13-25-21-15(3)7-6-8-16(21)20-22(25)24-18-10-5-4-9-17(18)23-20/h4-10,14H,11-13H2,1-3H3

InChI Key

PBFNNMBMLJMWMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)OCCC(C)C

Origin of Product

United States

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